Ascorbyl-HNE

Description

Properties

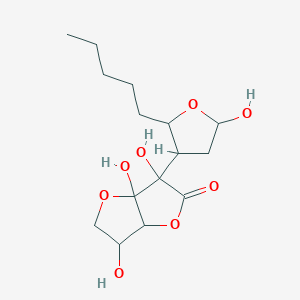

Molecular Formula |

C15H24O8 |

|---|---|

Molecular Weight |

332.35 g/mol |

IUPAC Name |

3,6,6a-trihydroxy-6-(5-hydroxy-2-pentyloxolan-3-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C15H24O8/c1-2-3-4-5-10-8(6-11(17)22-10)14(19)13(18)23-12-9(16)7-21-15(12,14)20/h8-12,16-17,19-20H,2-7H2,1H3 |

InChI Key |

ZQOQGRDCUPFGCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(CC(O1)O)C2(C(=O)OC3C2(OCC3O)O)O |

Synonyms |

ascorbyl 4-hydroxy-2-nonenal ascorbyl-HNE |

Origin of Product |

United States |

Mechanistic Elucidation of Ascorbyl Hne Formation

Non-Enzymatic Nucleophilic Addition Pathways of Ascorbate (B8700270) to 4-Hydroxynonenal (HNE)

The primary route for Ascorbyl-HNE formation is a Michael addition reaction where the ascorbate anion acts as a nucleophile, attacking the electrophilic double bond of HNE. nih.govgoogle.com This reaction is a two-electron process. nih.gov Following the initial Michael addition, the conjugate molecule is stabilized through hemiacetalization and hemiketalization reactions. google.com

Reaction Kinetics and Thermodynamics Governing this compound Formation

Studies investigating the reaction between HNE and ascorbic acid in buffer systems under pseudo-physiological conditions (pH 7.4 and 37°C) have demonstrated the formation of the this compound conjugate. google.com The reaction products can be isolated and characterized using techniques such as mass spectrometry and NMR spectroscopy. google.com

Experiments monitoring HNE and this compound conjugate formation over time using LC/MS/MS have shown that when ascorbic acid is present in molar excess relative to a lipid hydroperoxide precursor of HNE, HNE formation peaks and then decreases as the this compound conjugate concomitantly increases. nih.govpnas.org This suggests that HNE produced is readily consumed through conjugation with ascorbic acid. nih.govgoogle.compnas.org

Influence of Physiochemical Parameters (e.g., pH, Redox Environment) on this compound Adduction

The Michael-type reactions between electrophilic lipid peroxidation products like HNE and ascorbic acid occur in buffer systems at physiological pH and temperature. google.com Ascorbic acid's acidity is influenced by the adjacent enediol structure, which increases the acidity of one of the enol hydroxyl groups, leading to the formation of the ascorbate anion, stabilized by resonance. wikipedia.org The redox environment is crucial, as ascorbic acid is a mild reducing agent and antioxidant, capable of reacting with reactive oxygen species. wikipedia.org While ascorbic acid can induce the degradation of lipid hydroperoxides, leading to HNE formation, it subsequently acts as a detoxifying agent by conjugating with HNE. nih.gov

Stereochemical Outcomes and Isomeric Species of this compound

The Michael addition of ascorbate to HNE, followed by stabilization through hemiacetalization and hemiketalization, creates new asymmetric carbon centers. Specifically, four new asymmetric centers are formed: one at position 3 of the ascorbyl moiety and three at positions 2, 3, and 5 of the HNE moiety. google.com This leads to the potential for multiple isomeric species of this compound. The γ-hydroxy group of HNE plays a role in stabilizing the ascorbyl adduct by forming a cyclic hemiacetal with the aldehyde group, which prevents enolization and a retro-Michael reaction. pnas.org

Postulated Enzymatic Influences on this compound Synthesis

While the primary mechanism is non-enzymatic, the possibility of enzymatic ascorbylation of HNE in humans has been considered. google.com Spiking experiments with human plasma have provided indications for this. google.com However, some research suggests that the formation of ascorbate adducts of HNE is a minor pathway compared to other detoxification routes and contributes less to the protective effects against HNE cytotoxicity. nih.govmdpi.com

Comparative Analysis of this compound Formation with Other HNE-Adduct Pathways

HNE is a highly reactive α,β-unsaturated aldehyde that can form covalent adducts with various biomolecules, including proteins and glutathione (B108866), primarily through Michael addition reactions. mdpi.comwikipedia.orgwikipedia.orgmdpi.com

Differentiation from Glutathione and Protein Adducts of HNE

HNE readily reacts with nucleophilic centers in proteins, particularly cysteine, histidine, and lysine (B10760008) residues, through Michael addition or Schiff base formation. wikipedia.orgwikipedia.orgmdpi.comnih.gov The order of reactivity for Michael addition to amino acids is generally Cys > His > Lys > Arg. mdpi.com Protein adduction by HNE can alter protein structure and function. nih.gov

Glutathione (GSH), a tripeptide containing a cysteine residue, is a major cellular defense against HNE toxicity. wikipedia.org HNE undergoes conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), forming GSH-HNE conjugates. wikipedia.orgmdpi.comnih.gov This glutathionylation is a key detoxification pathway for HNE, leading to metabolites that can be transported out of the cell. nih.govnih.gov

While both ascorbate and glutathione form Michael adducts with HNE, the this compound formation is considered a minor pathway compared to the formation of GSH-HNE conjugates in terms of contributing to HNE elimination and protection against cytotoxicity in some cell types. nih.govmdpi.com Studies have shown that ascorbate pretreatment can increase the formation and transport of GSH-HNE conjugate metabolites, suggesting an indirect protective effect related to glutathione conjugation. nih.gov

Biochemical Transformations and Molecular Fates of Ascorbyl Hne

Intramolecular Cyclization and Rearrangement Processes of Ascorbyl-HNE

The chemical structure of this compound, resulting from the Michael addition of ascorbic acid to the α,β-unsaturated carbonyl of 4-HNE, contains functional groups that can undergo intramolecular reactions. Research on the ascorbylation of similar α,β-unsaturated aldehydes, such as acrolein, suggests that the reaction can involve Michael addition followed by intramolecular cyclization reactions google.com. This process can lead to the formation of stable cyclic structures.

Specifically, the reaction between ascorbic acid and acrolein proceeds via Michael addition and subsequent intramolecular cyclization reactions, yielding a tricyclic ascorbyl-acrolein conjugate google.com. This suggests that this compound, which also involves the Michael addition of ascorbate (B8700270) to an α,β-unsaturated aldehyde, may undergo similar intramolecular cyclization and rearrangement processes. The γ-hydroxy group of 4-hydroxy-2-alkenals like HNE is thought to play a role in stabilizing ascorbyl adducts by forming a stable cyclic hemiacetal with the aldehyde group, preventing enolization and retro-Michael reactions nih.gov.

Studies have indicated that the reaction between ascorbic acid and HNE can yield major adducts that share a common tetrahydrofuro[3,2-b]furan-5-one system researchgate.netresearchgate.net. These adducts can differ in the arrangement of a third tetrahydrofuran (B95107) ring, which can be linked at the 6-position or fused in a spiro form researchgate.net.

Secondary Adduction Reactions Involving this compound (e.g., with other nucleophiles)

While the formation of this compound is considered a detoxification pathway that reduces the electrophilicity of 4-HNE, the resulting conjugate may still possess some residual reactivity or undergo further reactions with other nucleophiles in the cellular environment. However, the primary adduction sites of 4-HNE (cysteine, histidine, lysine) are significantly more reactive than potential sites on the this compound conjugate nih.gov.

Compared to the highly reactive free 4-HNE, this compound is expected to have a significantly lower propensity for secondary adduction reactions with biological nucleophiles like proteins or DNA. The formation of the conjugate effectively masks the highly reactive α,β-unsaturated carbonyl system of 4-HNE google.com.

Research indicates that while formation of ascorbate adducts of HNE is observed, it represents a minor pathway compared to the formation of GSH-HNE conjugates in some cell types nih.gov. This suggests that secondary adduction reactions of this compound with other nucleophiles are likely less significant than the initial reaction of 4-HNE with abundant nucleophiles like glutathione (B108866) or direct protein adduction, especially when considering the higher reactivity of free HNE nih.govresearchgate.net.

Redox Reactivity and Potential Reductive Pathways of this compound

Ascorbic acid is well-known for its redox properties, acting as a potent antioxidant by donating electrons nih.govnih.gov. When ascorbic acid reacts with 4-HNE, it forms a covalent conjugate. The redox reactivity of this compound would depend on the extent to which the ascorbate moiety retains its ability to participate in redox reactions within the conjugate structure.

While ascorbic acid itself readily undergoes pH-dependent autoxidation and can exert pro-oxidant effects in the presence of catalytic metal ions, the redox behavior of the conjugated form (this compound) may be altered encyclopedia.pub. The double bond and carbonyl group of 4-HNE are typically targets for reduction in enzymatic detoxification pathways, such as those mediated by aldo-keto reductases and alcohol dehydrogenases, which convert HNE to 1,4-dihydroxy-2(E)-nonene (DHN) nih.govnih.gov.

It is plausible that this compound could potentially undergo reductive pathways, either enzymatically or non-enzymatically, affecting the 4-HNE portion of the conjugate. However, specific research detailing the reductive metabolism or redox cycling of the intact this compound conjugate is limited in the provided search results. The focus of HNE detoxification often highlights the reduction of the free aldehyde or its glutathione conjugate nih.govresearchgate.net.

Ascorbic acid's role in redox reactions typically involves the donation of electrons to reactive species, leading to the formation of the ascorbyl radical, which can then be further oxidized or dismutate nih.govresearchgate.netelsevier.es. How this inherent redox activity of the ascorbate moiety is influenced or whether it plays a direct role in the fate of the HNE portion within the this compound conjugate requires further investigation.

Non-Enzymatic Degradation Mechanisms of this compound

Non-enzymatic degradation of this compound could occur through various chemical reactions influenced by factors such as pH, temperature, and the presence of metal ions. Given that ascorbic acid itself is known to be chemically unstable and readily undergoes pH-dependent autoxidation, particularly in the presence of catalytic metals, the this compound conjugate may also be susceptible to non-enzymatic breakdown encyclopedia.pub.

The ester linkage and the furanone ring system originating from the ascorbic acid moiety are potential sites for hydrolysis, especially under certain pH conditions. Additionally, the adduction of 4-HNE to ascorbic acid involves a Michael addition, and while the γ-hydroxy group of HNE is thought to stabilize the adduct against retro-Michael reactions, complete stability through non-enzymatic means is not guaranteed nih.gov.

Studies on the degradation of lipid oxidation products and their adducts suggest that factors like temperature and the presence of primary amine groups can influence non-enzymatic browning and degradation reactions researchgate.net. While these studies may not directly address this compound, they highlight the potential for non-enzymatic transformations of lipid-derived conjugates.

The rapid metabolism of the ascorbate-acrolein adduct via hydrolysis of the ascorbyl lactone and decarboxylation, although potentially catalyzed by enzymes like paraoxonases, demonstrates that the ascorbyl conjugate structure is subject to degradation pathways researchgate.net. It is reasonable to infer that this compound could undergo similar non-enzymatic or enzyme-assisted hydrolysis and degradation, leading to the breakdown of the conjugate into smaller molecules. The relative stability of this compound under physiological conditions compared to free 4-HNE is a key aspect of its proposed role in detoxification.

Compound Names and PubChem CIDs

Advanced Analytical Strategies for Ascorbyl Hne Characterization and Quantification

Chromatographic Separation Techniques for Ascorbyl-HNE Species

Chromatographic methods are essential for separating this compound from complex biological samples and other potential interfering compounds before detection and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for this compound

Liquid chromatography-mass spectrometry (LC-MS) is a widely employed technique for the analysis of this compound due to its ability to handle relatively polar compounds and its high sensitivity and selectivity when coupled with mass spectrometry. LC-MS/MS, in particular, has been successfully applied for both the detection and quantification of this compound in biological samples such as human plasma and in in vitro reaction mixtures. guidetopharmacology.orgnih.govuni.lunih.gov

Multiple Reaction Monitoring (MRM) is a common mode of operation in LC-MS/MS for this compound analysis, offering enhanced sensitivity and specificity by monitoring specific precursor-to-product ion transitions characteristic of the analyte. guidetopharmacology.orgnih.gov This targeted approach allows for reliable detection even in complex biological matrices.

Quantitative analysis of this compound using LC-MS/MS typically involves the use of internal standards, such as the ascorbyl-octenal adduct. guidetopharmacology.orgnih.gov Calibration curves are constructed using known concentrations of synthetic this compound adduct mixed with a fixed concentration of the internal standard to enable accurate quantification in biological samples. guidetopharmacology.orgnih.gov For instance, a calibration curve for this compound quantification in plasma showed linearity over a concentration range of 0.5–100 μM. guidetopharmacology.org Chromatographic separation is often achieved using reversed-phase columns, such as C18, with specific solvent gradients tailored to the properties of this compound and the sample matrix. nih.gov The concentration of the this compound conjugate in plasma from healthy subjects has been reported, demonstrating the applicability of these methods for biological studies. guidetopharmacology.orguni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Detection (e.g., derivatization strategies)

While LC-MS is the predominant technique for this compound analysis based on current literature, gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is often used for the analysis of lipid peroxidation products like HNE and antioxidants like ascorbic acid after appropriate derivatization. chemicalbook.comthegoodscentscompany.comwikipedia.org

GC-MS requires analytes to be volatile and thermally stable. This compound, being a relatively polar molecule, would likely require derivatization to increase its volatility for GC analysis. Common derivatization strategies for similar compounds include silylation (e.g., using trimethylsilyl (B98337) derivatives) or oximation followed by silylation. chemicalbook.comthegoodscentscompany.com For instance, GC-MS analysis of ascorbic acid has involved the preparation of its TMS derivative. chemicalbook.com Similarly, GC-MS methods for HNE analysis have utilized derivatization with reagents like pentafluorobenzyl-hydroxylamine followed by silylation or with pentafluorobenzyl bromide. thegoodscentscompany.comwikipedia.org While these derivatization approaches are effective for HNE and ascorbic acid individually, their direct application and optimization for the specific this compound conjugate would be necessary for GC-MS analysis of this compound. However, published research on the analytical characterization of this compound primarily highlights LC-MS-based methods.

High-Resolution Mass Spectrometry for Structural Elucidation of this compound Adducts

High-resolution mass spectrometry (HRMS) plays a critical role in determining the elemental composition and confirming the molecular weight of this compound and its adducts. jmbfs.org

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a quadrupole-time-of-flight (Q-ToF) mass spectrometer, has been used to analyze the this compound conjugate. nih.gov This allows for the precise measurement of the molecular ion mass, which can be used to confirm the molecular formula of the conjugate. For the synthetic this compound adduct, a molecular ion [MH]+ with a specific m/z value corresponding to its elemental composition (C15H25O8+) was observed using ESI-Q-ToF MS, supporting its proposed structure. nih.gov HRMS provides the accuracy needed to distinguish between compounds with very similar nominal masses, which is particularly important when analyzing complex biological samples.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for providing structural information about this compound through the fragmentation of its precursor ions. guidetopharmacology.orgnih.govpharmaffiliates.comnih.gov This technique involves selecting a precursor ion and then fragmenting it through collisions with gas molecules (e.g., Collision-Induced Dissociation, CID) or other methods, generating characteristic product ions. nih.gov

MS/MS analysis of the this compound conjugate, both unlabeled and isotopically labeled, has been performed to understand its fragmentation pathways and confirm its structure. guidetopharmacology.orgnih.gov Characteristic fragment ions are produced that correspond to the cleavage of specific bonds within the molecule. For this compound, primary fragmentation pathways involve the cleavage of the bond between carbon-3 of ascorbic acid and carbon-3 of HNE, yielding fragment ions corresponding to the HNE moiety and the ascorbic acid moiety. guidetopharmacology.org These diagnostic fragment ions (e.g., m/z values of 139 and 177/183) are crucial for the selective detection and identification of this compound in complex matrices using techniques like MRM. guidetopharmacology.orgnih.gov

While CID is commonly used, it can sometimes lead to the neutral loss of labile groups, such as HNE (156 Da), from the precursor or product ions, which can complicate the precise localization of the modification site, particularly in protein adducts. pharmaffiliates.comnih.gov Alternative fragmentation techniques, such as Electron Capture Dissociation (ECD), have shown promise in retaining labile modifications during fragmentation, potentially offering more complete sequence information and aiding in the definitive assignment of modification sites. nih.gov

Isotope Labeling Strategies for this compound Analysis

Isotope labeling is a powerful strategy used in conjunction with mass spectrometry for various purposes, including structural characterization, quantification, and tracing metabolic pathways. For this compound analysis, stable isotope labeling has been employed to aid in structural elucidation and improve the accuracy of quantification.

The use of isotopically labeled ascorbic acid, such as 13C6-ascorbic acid, in in vitro reaction studies with HNE has been instrumental in characterizing the resulting conjugate by MS/MS. guidetopharmacology.orgnih.gov By reacting HNE with a mixture of unlabeled and labeled ascorbic acid, the mass spectra of the reaction products show pairs of peaks for the unlabeled and labeled species, with a predictable mass difference corresponding to the number of labeled atoms. guidetopharmacology.orgnih.gov MS/MS analysis of the labeled conjugate yields fragment ions that also contain the isotopic label, confirming which parts of the molecule originated from ascorbic acid and aiding in the interpretation of fragmentation pathways. guidetopharmacology.orgnih.gov This approach provides strong evidence for the incorporation of ascorbic acid into the conjugate structure. Stable isotope labeling can also be used to create internal standards for absolute quantification by isotope dilution mass spectrometry. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive determination of chemical structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For this compound, NMR spectroscopy has been crucial in confirming the proposed structure of the synthetic adduct. guidetopharmacology.orgnih.govnih.gov

Analysis of the synthetic this compound conjugate using both one-dimensional (1D) and two-dimensional (2D) NMR experiments has provided compelling evidence for its structure. guidetopharmacology.orgnih.gov 1H NMR and 13C NMR spectra provide information about the types of protons and carbons present and their chemical environments. guidetopharmacology.orgnih.gov Key observations from NMR analysis of the this compound adduct include the absence of signals corresponding to aldehyde protons from HNE and the presence of a single carbonyl carbon signal, supporting the reaction between the aldehyde group of HNE and ascorbic acid. guidetopharmacology.orgnih.gov

Two-dimensional NMR techniques, such as 1H-1H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC), provide information about couplings between protons and correlations between carbons and protons, respectively. guidetopharmacology.org These experiments allow for the assignment of signals to specific atoms within the molecule and confirmation of the connectivity, providing strong support for the proposed tricyclic structure formed by the Michael addition of ascorbic acid to HNE followed by hemiketal/hemiacetalization. guidetopharmacology.orgnih.gov The detailed analysis of NMR spectra, including chemical shifts and coupling patterns, allows for the unambiguous confirmation of the complex structure of the this compound conjugate. guidetopharmacology.orgnih.gov

1H and 13C NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including complex adducts like this compound. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms within the molecule, allowing for confirmation of the proposed structure.

Studies characterizing the this compound adduct have utilized ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra recorded in CD₃OD. These analyses have been instrumental in supporting the proposed tricyclic structure formed by the Michael addition of ascorbic acid to HNE followed by intramolecular hemiketal/hemiacetalization. Key observations from these NMR studies include the absence of signals corresponding to aldehyde protons and the presence of a single carbonyl carbon signal at δC 174.3. These findings are consistent with the reaction mechanism where the aldehyde group of HNE is involved in cyclization with the ascorbyl moiety wikipedia.orgthegoodscentscompany.com.

Further structural evidence for the tricyclic nature of the this compound adduct has been obtained through two-dimensional NMR experiments, such as ¹H-¹H COSY and ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC). These experiments help to establish correlations between protons and carbons, allowing for the assignment of specific signals to different parts of the molecule. For instance, signals corresponding to the pentyl moiety of HNE and specific positions within the ascorbyl structure (including the hemiketal carbon at δC 106.7) have been assigned based on these 2D NMR correlations wikipedia.orgthegoodscentscompany.com. The observation of multiple, albeit sometimes unresolved, peaks in LC/MS analysis and the presence of minor resonances in addition to main resonances in isolated material suggest the formation of diastereoisomers during the ascorbylation reaction due to the creation of new asymmetric centers wikipedia.org.

Development and Application of Immunochemical Assays for this compound

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a sensitive and high-throughput approach for detecting and potentially quantifying biomolecules. While the development and application of immunoassays have been widely reported for detecting protein adducts of HNE, their direct application specifically for the this compound conjugate is an area of relevance given the need for sensitive detection in biological samples.

The principle behind such assays involves the use of antibodies that specifically recognize the target molecule. For HNE-modified species, including potentially this compound, antibodies that bind to the HNE moiety or the specific adduct structure are crucial. Studies have utilized anti-HNE antibodies in techniques like immunoblot analysis to detect proteins modified by HNE nih.gov. ELISA methods specific for 4-HNE-protein adducts have been developed and validated for use in biological matrices like plasma and serum, demonstrating the feasibility of using immunochemical approaches for detecting HNE-modified compounds nih.govthegoodscentscompany.com. Commercial ELISA kits for 4-HNE are available, typically employing a competitive ELISA format where the analyte in the sample competes with immobilized HNE for binding to a detection antibody.

While much of the literature focuses on HNE-protein adducts, the formation of the this compound product is linked to the detoxification and elimination of HNE, and its detection in biological samples like plasma has been reported thegoodscentscompany.com. The established methodologies for developing antibodies and ELISA protocols for HNE-modified proteins provide a foundation for the potential development of specific immunochemical assays targeting the unique structure of the this compound conjugate. However, challenges related to antibody specificity for the precise adduct structure, distinct from other HNE modifications or free HNE, would need to be addressed during assay development.

Method Validation and Quantification Challenges in this compound Analysis

Accurate quantification of this compound in biological samples is essential for assessing its levels in various physiological and pathological conditions. Method validation is a critical step to ensure the reliability and accuracy of the analytical results. Quantification of this compound has been successfully achieved using techniques such as Liquid Chromatography-Tandem Mass Spectrometry with Multiple Reaction Monitoring (LC/MS/MS-MRM) wikipedia.orgthegoodscentscompany.com.

Validation of these quantification methods involves assessing parameters such as accuracy, precision, sensitivity, and specificity. A standard addition experiment, where known amounts of synthetic this compound adduct are added to plasma samples, has been employed to assess the accuracy of the analysis method and investigate potential matrix effects. Calibration curves are constructed using varying concentrations of the synthetic adduct, often with the aid of an internal standard, such as the ascorbyl-octenal adduct, to account for variations during sample preparation and analysis thegoodscentscompany.com. The detector linearity for this compound quantification by LC/MS/MS-MRM has been reported over a range of concentrations.

Molecular and Cellular Research on Ascorbyl Hne Interactions in Model Systems

Ascorbyl-HNE Modifications of Biomolecules: Proteins, Lipids, and Nucleic Acids (in vitro studies)

While HNE is known to react with and modify various biomolecules including proteins, lipids, and nucleic acids, this compound itself is primarily characterized as a conjugate formed by the reaction of ascorbic acid with electrophilic lipid peroxidation products like HNE. This conjugation is considered a detoxification pathway for reactive aldehydes such as HNE. In vitro studies have demonstrated that ascorbic acid acts as a nucleophile, forming Michael-type conjugates with electrophilic lipid peroxidation products. nih.govpnas.org This includes the formation of ascorbyl conjugates of HNE. nih.govpnas.org The formation of ascorbate (B8700270) adducts of HNE has also been observed in cell exposure experiments, although it represented a minor pathway contributing to the elimination of HNE compared to other detoxification routes like conjugation with glutathione (B108866). nih.gov

The interaction between ascorbic acid and lipid hydroperoxides in vitro has been shown to result in the identification of several ascorbyl-lipid peroxidation product conjugates through tandem mass spectrometry. nih.govpnas.org These findings highlight the chemical reactivity between ascorbic acid and these reactive lipid species, leading to the formation of conjugates like this compound.

HNE, prior to conjugation with ascorbic acid, is highly reactive due to its α,β-unsaturated aldehyde functionality and can form adducts with nucleophilic sites in proteins, DNA, and phospholipids (B1166683) containing amino groups. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com This reactivity underlies many of HNE's biological effects. The formation of this compound can therefore be understood in the context of reducing the cellular burden of reactive HNE, thereby indirectly influencing the levels of HNE-biomolecule adducts. Pretreatment of cells with ascorbic acid has been shown to reduce the levels of HNE-protein adducts. nih.govacs.orgnih.govnih.govnih.gov

Site-Specific Adduction Patterns on Model Proteins

Research on the adduction patterns of HNE on model proteins in vitro has identified specific amino acid residues as primary targets. HNE predominantly reacts with nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, forming Michael-type adducts. mdpi.comnih.govnih.govfrontiersin.org Schiff base and pyrrole (B145914) formation with lysine residues have also been reported in some cases. nih.gov

Studies using human monocytic THP-1 cells exposed to HNE have identified numerous protein targets and assigned specific sites of modification. For instance, site-specific adduction of HNE has been observed on Cys-295 in tubulin α-1B chain, Cys-351 and Cys-499 in α-actinin-4, Cys-328 in vimentin, Cys-369 in D-3-phosphoglycerate dehydrogenase, and His-246 in aldolase (B8822740) A. acs.orgnih.govnih.gov These modifications can impact the function of proteins involved in cytoskeleton organization, stress responses, and metabolic pathways. acs.orgnih.govnih.gov

The presence of ascorbic acid in these in vitro systems has been shown to diminish the formation of these HNE-protein adducts. nih.govacs.orgnih.govnih.gov This protective effect is attributed, in part, to the reaction of ascorbic acid with HNE, leading to the formation of this compound conjugates, thus reducing the pool of reactive HNE available to modify proteins.

Table 1: Examples of Site-Specific HNE Adduction on Model Proteins in vitro

| Protein | Organism/Cell Line | Adduction Site(s) | Reference |

| Tubulin α-1B chain | Human THP-1 cells | Cys-295 | acs.orgnih.govnih.gov |

| α-Actinin-4 | Human THP-1 cells | Cys-351, Cys-499 | acs.orgnih.govnih.gov |

| Vimentin | Human THP-1 cells | Cys-328 | acs.orgnih.govnih.gov |

| D-3-phosphoglycerate dehydrogenase | Human THP-1 cells | Cys-369 | acs.orgnih.govnih.gov |

| Aldolase A | Human THP-1 cells | His-246 | acs.orgnih.govnih.gov |

| Hsp72 | Rat liver (ex vivo) | Cys267 | mdpi.com |

| Hsp90 | Rat liver (ex vivo) | Cys572 | mdpi.com |

Cellular Uptake, Localization, and Efflux Mechanisms of this compound (in vitro cell models)

Information specifically on the cellular uptake and localization of pre-formed this compound is limited in the provided search results. However, studies investigating the interaction of ascorbic acid and HNE in cell models provide indirect insights. Human monocytic THP-1 cells, for instance, have the capacity to accumulate ascorbic acid to millimolar concentrations when supplemented in the culture medium. nih.govnih.gov The formation of ascorbate adducts of HNE has been observed in these cells following exposure to HNE, indicating that the conjugation can occur intracellularly where both ascorbic acid and HNE are present. nih.gov

Regarding efflux, research on HNE detoxification has highlighted the role of multidrug resistant proteins (MRPs), particularly MRP2, in transporting glutathione conjugates of HNE (GSH-HNE) out of cells. nih.govacs.org Ascorbate pretreatment of THP-1 cells enhanced the efflux of GSH-HNE phase I metabolites. nih.gov While this compound is formed, its efflux mechanisms have not been as extensively detailed as those for GSH-HNE in the provided results. However, given that this compound is a conjugate, it is plausible that similar transport systems could be involved in its cellular elimination. The formation of this compound is considered a pathway contributing to the elimination of HNE from cells. nih.gov

Modulation of Cellular Signaling Cascades by this compound (in vitro studies)

The modulation of cellular signaling cascades in the context of this compound is primarily understood through the effects of HNE and how the formation of this compound can mitigate these effects by reducing the concentration of reactive HNE. HNE is recognized as a signaling molecule that can influence various pathways depending on its concentration and the cell type. researchgate.netmdpi.commdpi.comimrpress.com

HNE can activate stress signaling pathways, including those involving NF-κB, Nrf2, and MAPK (such as p38MAPK, PKC, and ERK). researchgate.netmdpi.commdpi.comimrpress.comoncotarget.comacs.orgmdpi.comresearchgate.netnih.gov For example, HNE modification of proteins like IκB kinase (IKK) and Keap1 can alter the function of signaling pathways involved in NF-κB signaling and the induction of antioxidant genes via Nrf2. researchgate.netacs.org

The formation of this compound reduces the levels of free HNE, thereby decreasing the extent of HNE-mediated protein modifications and the subsequent activation or inhibition of signaling molecules. Studies have shown that interventions that reduce HNE levels or HNE-protein adduct formation can impact these signaling cascades. For instance, pretreatment with ascorbic acid, which leads to this compound formation, resulted in reduced levels of HNE-protein adducts and decreased HNE-induced formation of reactive oxygen species. nih.gov This suggests that by reducing the effective concentration of HNE, this compound formation indirectly modulates the signaling pathways that are responsive to HNE.

This compound Influence on Cellular Stress Responses (e.g., oxidative stress, endoplasmic reticulum stress in cell culture)

This compound's influence on cellular stress responses is closely linked to its role in the detoxification of HNE, a major inducer of oxidative stress. HNE can induce oxidative stress in cells by increasing the formation of reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.netresearchgate.net It can also deplete intracellular glutathione (GSH) levels, further contributing to oxidative imbalance. nih.govahajournals.org

The formation of this compound, facilitated by the presence of ascorbic acid, contributes to the cellular defense against HNE-induced oxidative stress. Ascorbic acid is a known antioxidant that can directly scavenge free radicals and also participate in the detoxification of reactive aldehydes like HNE through conjugation. researchgate.netnih.govmdpi.comresearchgate.net Pretreatment of cells with ascorbic acid has been shown to decrease HNE-induced formation of ROS and prevent the decrease of GSH levels. nih.gov This protective effect is associated with the increased formation and transport of HNE conjugates, including potentially this compound. nih.gov

While the provided search results primarily focus on HNE's impact on oxidative stress, the formation of this compound is presented as a mechanism by which ascorbic acid helps to mitigate this stress by facilitating HNE elimination. The influence on endoplasmic reticulum stress is not prominently discussed in the provided search results in the context of this compound.

Programmed Cell Death Pathways Modulated by this compound in Vitro

HNE is a potent inducer of programmed cell death, including apoptosis, necrosis, and ferroptosis, in various cell types in vitro. nih.govimrpress.comoncotarget.comresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgelifesciences.orgelifesciences.orgunito.it HNE can trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. researchgate.netmdpi.comnih.gov Its ability to form protein adducts and propagate oxidative stress contributes to its pro-apoptotic effects. researchgate.net High concentrations of HNE can lead to necrosis, while lower concentrations may activate specific apoptotic pathways. imrpress.commdpi.com HNE is also implicated in ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govfrontiersin.orgelifesciences.orgelifesciences.org

The formation of this compound plays a role in modulating these cell death pathways indirectly, by reducing the levels of the death-inducing molecule HNE. Ascorbic acid has been shown to protect cells from HNE-induced apoptosis. nih.govresearchgate.net This protective effect is linked to the ability of ascorbic acid to facilitate the detoxification and elimination of HNE, including through the formation of conjugates like this compound. nih.gov By reducing the intracellular concentration of reactive HNE, this compound formation contributes to preventing the detrimental interactions of HNE with cellular components that trigger cell death pathways.

Table 2: HNE-Induced Cell Death Pathways in vitro

| Cell Death Pathway | Description | HNE Involvement | Relevant Findings | References |

| Apoptosis | Programmed cell death with characteristic morphological and biochemical changes. | Induces both intrinsic and extrinsic pathways; forms protein adducts; propagates oxidative stress. | HNE treatment resulted in apoptosis in THP-1 cells and neuronal cells; ascorbic acid protects against HNE-induced apoptosis. | nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |

| Necrosis | Uncontrolled cell death often due to severe injury. | Can be induced by high concentrations of HNE. | HNE treatment resulted in necrosis in THP-1 cells; high concentrations can cause irreparable damage. | nih.govimrpress.comresearchgate.netmdpi.com |

| Ferroptosis | Iron-dependent, lipid peroxidation-driven programmed cell death. | Elevated levels of HNE indicate increased lipid peroxidation associated with ferroptosis. | HNE upregulation observed in models of ferroptosis; HNE can induce or inhibit ferroptosis depending on context. | nih.govfrontiersin.orgelifesciences.orgelifesciences.org |

Computational and Theoretical Investigations of Ascorbyl Hne

Quantum Chemical Studies on Ascorbyl-HNE Reactivity and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and stability of molecules. These studies can provide detailed information about reaction mechanisms and energy landscapes.

Prediction of Spectroscopic Properties of this compound

Computational methods, including DFT, can predict the spectroscopic properties of molecules such as this compound. This includes predicting vibrational frequencies (relevant for Infrared and Raman spectroscopy), chemical shifts (for Nuclear Magnetic Resonance spectroscopy), and electronic transitions (for UV-Vis spectroscopy). These predicted spectra can aid in the experimental identification and characterization of this compound and its potential metabolites or degradation products. Studies on other compounds, including ascorbic acid and its derivatives, have utilized DFT to predict and understand their spectroscopic characteristics researchgate.netacs.orgmdpi.com.

Molecular Dynamics Simulations of this compound Interactions with Macromolecules (e.g., proteins, membranes)

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment, including biological macromolecules like proteins and membranes arxiv.org. MD simulations can provide insights into how this compound interacts with cellular components, such as its partitioning into lipid membranes or its binding to specific proteins. Given that HNE can react with proteins and accumulate in membranes under oxidative stress, MD simulations of this compound could reveal how the ascorbyl conjugate affects these interactions nih.govnih.govmdpi.com. Studies have used MD simulations to investigate the behavior of HNE within lipid bilayers and its interactions with membrane proteins nih.govmdpi.comresearchgate.netacs.org. Similar simulations for this compound could explore its localization within membranes, its diffusion across bilayers, and its potential binding sites on proteins, providing a dynamic view of its behavior in a biological context.

In Silico Modeling of this compound Formation Pathways and Mechanisms

In silico modeling encompasses a broad range of computational techniques used to simulate biological processes. For this compound, in silico modeling can be applied to further investigate its formation pathways and mechanisms within complex biological systems. This could involve modeling the reaction kinetics in different cellular compartments or under varying physiological conditions. Given that ascorbylation of electrophiles can occur under physiological conditions, in silico models could help predict the rate and extent of this compound formation in different cellular environments oregonstate.edu. Such models could integrate information about the concentrations of ascorbic acid and HNE, the presence of potential catalysts or inhibitors, and the cellular microenvironment (e.g., pH, presence of other molecules). While direct in silico modeling studies specifically on this compound formation pathways were not extensively found, related studies on the formation of other lipid peroxidation products and their interactions with antioxidants demonstrate the applicability of such approaches researchgate.net.

Computational Prediction of Structure-Activity Relationships for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate chemical structure with biological activity. Computational approaches can be used to predict SARs for this compound derivatives, which could be relevant if modified forms of this compound are synthesized or identified. By analyzing the structural features of this compound and potential derivatives, computational models can predict how changes in structure might affect properties such as stability, reactivity, water solubility, or interaction with biological targets. This can guide the design and synthesis of novel compounds with desired characteristics. Computational methods are widely used in drug discovery and chemical biology for predicting SARs of various compounds mdpi.comworktribe.comuniv-guelma.dzuni.lu. Applying these techniques to this compound derivatives could help in understanding how structural modifications influence its formation, metabolism, or potential biological effects.

Emerging Directions and Methodological Advances in Ascorbyl Hne Research

Development of Novel Chemical Probes for Ascorbyl-HNE Detection and Tracking

The accurate detection and tracking of this compound in biological matrices are crucial for understanding its formation, distribution, and fate. Current analytical approaches primarily rely on mass spectrometry-based methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly using multiple reaction monitoring (MRM), has been successfully employed for the sensitive and selective detection and quantitation of this compound in human plasma and in vitro reaction mixtures nih.govgoogle.com. This method allows for the identification of specific fragment ions arising from the collisional fragmentation of the this compound conjugate nih.govgoogle.com.

The development of novel chemical probes could significantly enhance the ability to detect and track this compound with greater specificity and spatial resolution. While the provided search results highlight the use of LC-MS/MS and antibodies for detecting HNE adducts in general acs.orgacs.orgmdpi.comnih.gov, specific probes designed solely for this compound are not explicitly detailed. However, the principles applied to detecting other lipid peroxidation products and their adducts, such as using fluorescent probes or biotinylation for enrichment and subsequent detection by mass spectrometry or other methods acs.orgacs.orgmdpi.comoadoi.org, could potentially be adapted for this compound. The use of isotopically labeled ascorbic acid has also proven useful in distinguishing ascorbylated products from non-conjugated ones in mass spectrometry analysis google.com.

Further research is needed to develop probes that can specifically target the unique structure of the this compound conjugate, potentially enabling in situ detection and real-time tracking in living cells and tissues.

Integration of this compound Research into Adductomics and Metabolomics Platforms

This compound research is increasingly being integrated into broader adductomics and metabolomics platforms to provide a more comprehensive understanding of its biological context. Adductomics focuses on the global analysis of adducts formed between biomolecules and reactive species, while metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system re-place.bepathogen-ri.eu.

Metabolomics studies can help elucidate the metabolic pathways influencing this compound formation and elimination. While some studies have used metabolomics to investigate the effects of ascorbic acid on cellular metabolism in the context of oxidative stress and reactive species like HNE nih.govacs.org, the direct integration of this compound analysis into global metabolomics platforms is an evolving area. Such integration could help identify correlations between this compound levels and other metabolic changes, potentially revealing its role in various physiological and pathological processes. Mass spectrometry-based metabolomics platforms are well-suited for this, offering comprehensive qualitative and quantitative analysis of metabolites pathogen-ri.eu.

Exploring Undiscovered Biochemical Transformations and Pathways of this compound

The formation of this compound via Michael addition between ascorbic acid and HNE is a recognized detoxification pathway for HNE nih.govpnas.orggoogle.com. This reaction demonstrates ascorbic acid acting as a Michael donor to electrophilic lipid peroxidation products nih.govpnas.orggoogle.com. However, the subsequent biochemical transformations and pathways involving this compound itself are areas requiring further exploration.

While HNE is known to undergo various metabolic transformations, including conjugation with glutathione (B108866), oxidation by aldehyde dehydrogenase, and reduction by alcohol dehydrogenase mdpi.com, the fate of the this compound conjugate is less characterized. The detection of this compound in human plasma confirms its formation in vivo nih.govpnas.org. However, its stability, potential for further metabolism, or excretion pathways are not extensively detailed in the provided search results.

Research into the biochemical transformations of this compound could involve investigating enzymatic or non-enzymatic reactions that modify the conjugate. This could include hydrolysis, oxidation, or conjugation with other molecules. Understanding these pathways is crucial for determining the biological half-life of this compound and its potential to exert further biological effects or serve as a stable biomarker. The use of techniques like LC-MS/MS with isotopic labeling, similar to how its formation was studied, could be instrumental in tracing the metabolic fate of this compound nih.govgoogle.com.

Advanced Methodologies for Spatiotemporal Analysis of this compound in Complex Biological Systems

Investigating the spatiotemporal distribution and dynamics of this compound within cells, tissues, and organs is essential for understanding its localized effects and roles in specific biological processes. While analytical techniques like LC-MS/MS can quantify this compound in biological samples, they typically provide average levels from homogenized tissues or fluids nih.govpnas.org. Advanced methodologies are needed to visualize and quantify this compound with spatial and temporal resolution.

Techniques for spatiotemporal analysis in biological systems include various imaging modalities and localized analytical methods frontiersin.orgresearchgate.netcore.ac.ukcore.ac.ukcolumbia.edu. For example, fluorescence imaging has been used to assess the localization of lipid peroxidation in organelles researchgate.net. While not specifically applied to this compound in the provided results, the development of fluorescent probes or antibodies specific to this compound could enable its visualization within cells and tissues. Mass spectrometry imaging is another powerful technique that allows for the spatial distribution of molecules to be determined within a sample mdpi.com. Adapting mass spectrometry imaging for this compound could provide detailed maps of its localization in complex biological matrices.

Furthermore, understanding the temporal dynamics of this compound formation and clearance in response to oxidative stress or other stimuli requires methodologies that allow for measurements at different time points and under varying conditions. This could involve kinetic studies using the sensitive detection methods discussed earlier nih.govgoogle.com. Integrating temporal analysis with spatial information would provide a comprehensive picture of this compound's behavior in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.